Cyclopropyl-(2-m-tolyloxyethyl)amine
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Overview
Description
Cyclopropyl-(2-m-tolyloxyethyl)amine is an organic compound that features a cyclopropyl group attached to an amine through a 2-m-tolyloxyethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-m-tolyloxyethyl)amine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the m-Tolyloxyethyl Group: This step involves the reaction of a suitable m-tolyloxyethyl halide with a cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-m-tolyloxyethyl)amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine products
Scientific Research Applications
Cyclopropyl-(2-m-tolyloxyethyl)amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential use as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound is investigated for its interactions with biological systems, including its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-m-tolyloxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, enhancing its binding affinity to target sites. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analogue with similar reactivity but lacking the m-tolyloxyethyl group.
m-Tolyloxyethylamine: Contains the m-tolyloxyethyl group but lacks the cyclopropyl moiety.
Uniqueness
Cyclopropyl-(2-m-tolyloxyethyl)amine is unique due to the combination of the cyclopropyl and m-tolyloxyethyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-8-7-13-11-5-6-11/h2-4,9,11,13H,5-8H2,1H3 |
InChI Key |
LUVQDOPJNGGUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2CC2 |
Origin of Product |
United States |
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